2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol
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Description
2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound used for experimental and research purposes . It has a molecular formula of CHFO .
Molecular Structure Analysis
The molecular structure of 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is complex, with multiple fluorine atoms attached to the carbon chain . The exact structure can be found in the referenced link .Scientific Research Applications
Efficient Synthesis of Functionalised Lactones
Grayson and Roycroft (1993) demonstrated the synthesis of functionalized lactones via acid-catalyzed intramolecular reactions, indicating the potential of halogenated and fluorinated intermediates in facilitating complex organic syntheses (Grayson & Roycroft, 1993).
Alkylation and Free Radical Reactions
Dmowski and Woźniacki (1987) explored the alkylation of perfluoro-2-methyl-2-pentylcarbanion with various alkyl and allyl halides, leading to fluorohydrocarbons. Their work underscores the versatility of fluorinated compounds in producing a range of hydrocarbon structures (Dmowski & Woźniacki, 1987).
Radical Addition to Unsaturated Systems
Fleming, Haszeldine, and Tipping (1973) studied the radical addition of heptafluoro-2-iodopropane to various olefins, showcasing the reactivity of iodine-containing fluorocarbons towards unsaturated systems and their potential in synthesizing adducts with diverse fluorination patterns (Fleming, Haszeldine, & Tipping, 1973).
Laboratory Scale Synthesis of Fluorinated Compounds
Li, Provencher, and Singh (1994) detailed the laboratory-scale preparation of 4,4,5,5,5-pentafluoropentan-1-thiol, a chain pivotal in anti-breast cancer agents. Their methodology, involving the quantitative free radical addition of perfluoroethyl iodide to propargyl alcohol, illustrates the critical role of iodine and fluorine in medicinal chemistry synthesis (Li, Provencher, & Singh, 1994).
Synthesis of Fluorinated Aromatic Compounds
Leroy et al. (2004) provided an efficient synthesis pathway for 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, an important precursor in porphyrin synthesis. This work demonstrates the utility of iodine and fluorine in the synthesis of complex aromatic compounds with potential applications in materials science and catalysis (Leroy et al., 2004).
properties
IUPAC Name |
4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOYOPKEJYAJCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382168 |
Source
|
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |
CAS RN |
114810-56-9 |
Source
|
Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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